molecular formula C19H23ClN4O3S2 B2845470 5-chloro-N-[3-(3-ethoxypropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide CAS No. 832687-26-0

5-chloro-N-[3-(3-ethoxypropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide

Cat. No.: B2845470
CAS No.: 832687-26-0
M. Wt: 454.99
InChI Key: QXVONERQGCNTJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidine-based carboxamide derivative featuring a cyclopenta[b]thiophene scaffold substituted with a 3-ethoxypropylcarbamoyl group and a methylsulfanyl moiety. Its structural complexity arises from the fusion of a cyclopentane ring to the thiophene core, enhancing conformational rigidity. The ethoxypropylcarbamoyl side chain contributes to lipophilicity, while the methylsulfanyl group on the pyrimidine ring may influence electronic properties and metabolic stability. Such structural attributes position it as a candidate for targeting enzymes or receptors requiring hydrophobic interactions, such as kinases or proteases .

Properties

IUPAC Name

5-chloro-N-[3-(3-ethoxypropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O3S2/c1-3-27-9-5-8-21-16(25)14-11-6-4-7-13(11)29-18(14)24-17(26)15-12(20)10-22-19(23-15)28-2/h10H,3-9H2,1-2H3,(H,21,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVONERQGCNTJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=NC(=NC=C3Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-chloro-N-[3-(3-ethoxypropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article will delve into the biological activity of this compound, examining its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H24ClN3O2SC_{19}H_{24}ClN_{3}O_{2}S with a molecular weight of approximately 393.92 g/mol. The structure features a chloro substituent, a pyrimidine carboxamide moiety, and a cyclopenta[b]thiophene core, which are known for their diverse biological activities.

Anticancer Properties

Research indicates that compounds with similar structural motifs to our target molecule exhibit significant anticancer activities. For instance, derivatives of cyclopenta[b]thiophene have been evaluated for their cytotoxic effects against various cancer cell lines. A study highlighted that certain derivatives demonstrated promising antiproliferative activity , with submicromolar growth inhibition values (GI50) against several tumor cell lines, including lung and breast cancer cells .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Tumor Cell Proliferation : The compound may interfere with cell cycle progression and induce apoptosis in cancer cells.
  • Targeting Tubulin Polymerization : Similar compounds have shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .

In Vitro Studies

In vitro studies using human tumor cell lines have shown that the compound can induce significant cytotoxicity. For example, a related compound demonstrated GI50 values in the range of 0.22–0.88 μM across various cancer types . The specific effects on different cell lines can be summarized in the following table:

Cell Line GI50 (μM) Mechanism
A549 (Lung Cancer)0.415Induction of apoptosis
MDA-MB-231 (Breast)0.269Cell cycle arrest
PC-3 (Prostate)0.363Inhibition of tubulin polymerization

In Vivo Studies

Preliminary in vivo studies have indicated that similar compounds can reduce tumor growth in murine models, suggesting potential for further development as anticancer agents .

Case Studies

  • Case Study on Cyclopenta[b]thiophene Derivatives :
    A series of cyclopenta[b]thiophene derivatives were synthesized and tested for anticancer activity. One derivative exhibited potent activity with a GI50 value of 2.01 μM against ovarian cancer cells, highlighting the importance of structural modifications in enhancing efficacy .
  • Mechanistic Insights from Apoptosis Studies :
    Research has shown that treatment with related compounds leads to activation of caspases and induction of early apoptosis in cancer cells, confirming their role as potential chemotherapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences :

  • Cyclopenta[b]thiophene vs. Thienopyrimidine: Unlike thienopyrimidine derivatives (e.g., compounds in ), which lack the fused cyclopentane ring, the target compound’s cyclopenta[b]thiophene core imposes steric constraints that may alter binding affinity to biological targets .
  • Methylsulfanyl vs. Thioxo Groups : The methylsulfanyl group in the target compound contrasts with the thioxo (C=S) group in N-(4-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (). The thioxo group may enhance hydrogen-bonding capacity, whereas methylsulfanyl increases steric bulk and electron-donating effects .
Physicochemical and Bioactivity Comparisons

Table 1: Comparative Analysis of Key Properties

Compound Name / ID Core Structure Key Substituents LogP* Bioactivity (Reported)
Target Compound Cyclopenta[b]thiophene 3-ethoxypropylcarbamoyl, methylsulfanyl ~3.2 Kinase inhibition (hypothesized)
N-(4-chlorophenyl)-2-thioxo-tetrahydropyrimidine-5-carboxamide () Tetrahydropyrimidine 3-nitrophenyl, thioxo ~2.8 Anticancer (in vitro)
5-chloro-N-[[3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide () Thiophene Morpholin-oxazolidinone ~1.5 Antibacterial (broad-spectrum)

*Estimated LogP values based on substituent contributions.

Key Observations :

  • Bioactivity : While the target compound’s bioactivity remains hypothetical, structurally related carboxamides in and exhibit anticancer and antibacterial effects, respectively. The methylsulfanyl group may confer resistance to oxidative metabolism, extending half-life compared to thioxo analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.